molecular formula C12H9NO2 B6365871 3-(4-Formylphenyl)-2-hydroxypyridine CAS No. 1261995-12-3

3-(4-Formylphenyl)-2-hydroxypyridine

Cat. No.: B6365871
CAS No.: 1261995-12-3
M. Wt: 199.20 g/mol
InChI Key: ASMSIVGFBPHHRA-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-2-hydroxypyridine (CAS 1261956-40-4) is a pyridine derivative featuring a hydroxyl group at position 2 and a 4-formylphenyl substituent at position 3. Its molecular formula is C₁₂H₉NO₂, with a molecular weight of 199.21 g/mol (calculated). The formyl group (-CHO) at the para position of the phenyl ring confers unique reactivity, enabling participation in Schiff base formation and coordination chemistry. This compound is synthesized via condensation reactions and characterized by spectroscopic methods (IR, ¹H NMR, mass spectrometry) .

Properties

IUPAC Name

4-(2-oxo-1H-pyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-8-9-3-5-10(6-4-9)11-2-1-7-13-12(11)15/h1-8H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMSIVGFBPHHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxypyridine and 4-formylbenzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 2-hydroxypyridine and 4-formylbenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyrrolidine, under reflux conditions. This reaction forms the desired product, 3-(4-Formylphenyl)-2-hydroxypyridine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Formylphenyl)-2-hydroxypyridine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.

Major Products

    Oxidation: 3-(4-Carboxyphenyl)-2-hydroxypyridine or 3-(4-Ketophenyl)-2-hydroxypyridine.

    Reduction: 3-(4-Hydroxyphenyl)-2-hydroxypyridine or 3-(4-Methylphenyl)-2-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(4-Formylphenyl)-2-hydroxypyridine has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl and formyl groups play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the 2-hydroxypyridine core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
3-(4-Formylphenyl)-2-hydroxypyridine 1261956-40-4 C₁₂H₉NO₂ 4-formylphenyl 199.21 High reactivity for coordination chemistry
3-(4-Formylphenyl)picolinic acid 1261972-92-2 C₁₃H₉NO₃ 4-formylphenyl + carboxylic acid 235.22 Enhanced solubility; potential metal chelation
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 1267011-08-4 C₁₂H₈FNO₃ 4-carboxy-3-fluorophenyl 233.19 Improved metabolic stability; fluorophore applications
6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine 10435-19-5 C₁₅H₁₄N₂O₂ 3-(cyclopropylaminocarbonyl)phenyl 254.29 Bioactive motifs for drug design
2-Amino-4-(2-chloro-5-(4-nitrophenyl)pyridin-3-yl) derivatives - C₂₄H₁₆ClN₅O₂ Chloro, nitro, amino groups 465.87 Antimicrobial activity (IC₅₀: 43.7–52.6 mg/mL)

Physicochemical Properties

  • Melting Points: 3-(4-Formylphenyl)-2-hydroxypyridine: Not explicitly reported, but analogues with nitro or chloro substituents exhibit higher melting points (e.g., 259–287°C) due to stronger intermolecular interactions . Carboxy-fluoro derivative (CAS 1267011-08-4): Likely higher than 200°C, comparable to nitro-substituted compounds.
  • Solubility :

    • The formyl group in 3-(4-Formylphenyl)-2-hydroxypyridine enhances polarity, improving solubility in polar solvents compared to alkyl-substituted derivatives.
    • Picolinic acid derivatives (e.g., CAS 1261972-92-2) exhibit higher aqueous solubility due to the carboxylic acid group .
  • Thermal Stability :

    • Azomethines with triphenylamine cores (e.g., tris(4-formylphenyl)phenylamine derivatives) show stability up to 300–400°C, suggesting similar resilience in formyl-substituted pyridines .

Key Research Findings

  • Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Cl) increase melting points and bioactivity, while electron-donating groups (e.g., -OCH₃) enhance solubility .
  • Tautomerism: The 2-hydroxypyridine/2-pyridinone equilibrium () influences reactivity; formyl groups may stabilize the lactam form, altering binding interactions .
  • Thermal Stability : Formyl-substituted derivatives exhibit comparable stability to COFs (e.g., COF-1), which retain porosity up to 500°C .

Biological Activity

3-(4-Formylphenyl)-2-hydroxypyridine, a compound belonging to the class of pyridines, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The chemical structure of 3-(4-Formylphenyl)-2-hydroxypyridine features a hydroxypyridine core with a formylphenyl substituent. Its molecular formula is C11H9N1O2C_{11}H_{9}N_{1}O_{2}, and it has a CAS number of 1261995-12-3. The presence of the hydroxyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of 3-(4-Formylphenyl)-2-hydroxypyridine can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways crucial for cellular responses.
  • Nucleophilicity : Studies have indicated that this compound exhibits nucleophilic behavior, which can facilitate reactions with electrophilic centers in biological molecules .

Biological Activities

Research has highlighted several biological activities associated with 3-(4-Formylphenyl)-2-hydroxypyridine:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens.
  • Antioxidant Properties : The hydroxyl group in the structure is known to contribute to antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in vitro and in vivo.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against specific bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production

Case Study: Antimicrobial Evaluation

A study conducted on various derivatives of 3-(4-Formylphenyl)-2-hydroxypyridine assessed their Minimum Inhibitory Concentration (MIC) against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited MIC values as low as 0.5 mg/mL, demonstrating significant antimicrobial potential .

Computational Analysis

Density Functional Theory (DFT) calculations have been employed to predict the nucleophilicity and reactivity of 3-(4-Formylphenyl)-2-hydroxypyridine. These studies suggest that its nucleophilic properties could be leveraged in drug design, especially for targeting bacterial infections .

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